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Compound of Interest

Compound Name: NCI-14465

Cat. No.: B15574885

For Researchers, Scientists, and Drug Development Professionals

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical
regulator in cancer immunity. By hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, a key activator
of the STING (Stimulator of Interferon Genes) pathway, ENPP1 acts as a crucial checkpoint in
the anti-tumor immune response. The development of potent and specific ENPP1 inhibitors is a
promising strategy to enhance innate immunity against cancers. This guide provides an
objective comparison of the investigational compound NCI-14465 and other leading ENPP1
inhibitors, supported by experimental data to inform research and development decisions.

Quantitative Comparison of ENPP1 Inhibitor
Potency and Selectivity

The following table summarizes the in vitro potency of NCI-14465 and several alternative
ENPP1 inhibitors. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki)
are key metrics for comparing the efficacy of these compounds. A lower value indicates higher
potency. Where available, selectivity against other members of the ENPP family, such as
ENPP2 and ENPP3, is also presented.
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Compound
Name(s)

Target

Potency (IC50/Ki)

Selectivity Profile

NCI-14465 (E-3)

Human ENPP1

IC50: 26.4 uM[1]

Data not publicly
available

STF-1623

Human ENPP1

IC50: 0.6 nM, Ki: <2
nM[2]

>1000-fold vs. ENPP3
(estimated)[3]

Mouse ENPP1

IC50: 0.4 nM[2]

AVA-NP-695

Human ENPP1

Ki: 281 pM (using 2'3'"-
cGAMP)[4]

Selective against
other ENPP isoforms

and various kinases[4]

Ki: 6.25 nM (using p-
NPh-5'-TMP)[4]

ISM5939

Human ENPP1

IC50: 0.63 NM (vs.
cGAMP)[5][6]

>15,000-fold vs.
ENPP2; >3,400-fold
vs. ENPP3[5][7]

IC50: 9.28 nM (vs.
ATP)[5][7]

No significant activity
against a panel of 44

other targets[8]

TXN10128

Human ENPP1

IC50: 0.004 UM (4
nM)[9][10]

>2500-fold vs. ENPP2
and ENPP3 (IC50 >
10 uM)[9]

No significant
inhibition of 11 other
phosphodiesterases
or 340 kinases|[9]

SR-8541A

Human ENPP1

IC50: 1.4 nM[11][12]

Described as highly

selective[13]

IC50: 3.6 nM, Ki: 1.9
nM[14]

Ki: 0.14 nM (vs. Described as
RBS2418 Human ENPP1

cGAMP)[15] selective[16]
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Ki: 0.13 nM (vs. ATP)
[15]

Experimental Methodologies for Target Validation

Accurate and reproducible experimental protocols are essential for validating the specificity of
any molecular target. Below are detailed methodologies for key in vitro and cell-based assays
used to characterize ENPP1 inhibitors.

In Vitro Enzymatic Activity Assay (Fluorescence
Polarization)

This assay is a common high-throughput method for determining the potency of ENPP1
inhibitors by measuring the production of AMP or GMP from the hydrolysis of ATP or cGAMP,
respectively.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound
against recombinant ENPP1.

Principle: This is a competitive immunoassay. An antibody with high affinity for AMP/GMP is
used in conjunction with a fluorescently labeled AMP/GMP tracer. In the absence of enzymatic
activity, the tracer binds to the antibody, resulting in a high fluorescence polarization (FP)
signal. When ENPP1 hydrolyzes its substrate to produce unlabeled AMP or GMP, this product
competes with the tracer for antibody binding, leading to a decrease in the FP signal. The
magnitude of this decrease is proportional to the enzymatic activity.

Materials:

Recombinant human ENPP1 enzyme

Assay Buffer: 50 mM Tris-HCI (pH 7.5), 5 mM MgClz, 0.01% Brij-35[17]

Substrate: ATP or 2'3'-cGAMP

Test inhibitor and control inhibitor (dissolved in 100% DMSO)

Transcreener® AMP2/GMP2 Assay Kit (containing AMP/GMP antibody and fluorescent tracer)
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o 384-well black assay plates
Procedure:

« Inhibitor Preparation: Perform a serial dilution of the test inhibitor in DMSO to create a range
of concentrations.

o Assay Setup: In a 384-well plate, add 2.5 pL of the diluted inhibitor or DMSO (for no-inhibitor
and no-enzyme controls).

e Enzyme Addition: Add 5 pL of diluted ENPP1 enzyme to all wells except the no-enzyme
control.

e Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the
inhibitor to bind to the enzyme.

o Reaction Initiation: Add 2.5 uL of the substrate (ATP or cGAMP) to all wells to start the
enzymatic reaction.

o Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes. This incubation
time should be optimized to ensure the reaction remains in the linear range.

o Detection: Stop the reaction by adding 5 uL of a stop buffer containing EDTA. Add 5 pL of the
detection mix (containing the AMP/GMP antibody and fluorescent tracer) to each well.

o Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from
light.

o Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
Data Analysis:

o Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor
control.

» Plot the percent inhibition against the logarithm of the inhibitor concentration.
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o Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-
response) curve.

Click to download full resolution via product page

Workflow for an in vitro ENPP1 inhibition assay.

Cell-Based ENPP1 Activity Assay

This assay measures the ability of an inhibitor to block ENPP1 activity in a cellular context,
providing insights into cell permeability and target engagement.

Objective: To determine the IC50 of a test compound for ENPPL1 inhibition in live cells.

Principle: A fluorogenic substrate, which is cell-permeable, is added to cells expressing ENPP1.
The enzyme cleaves the substrate, releasing a fluorescent molecule. The increase in
fluorescence is proportional to ENPP1 activity. An inhibitor will reduce the rate of fluorescence
generation.

Materials:
e Cells expressing ENPP1 (e.g., MDA-MB-231, HepG2)

e Cell culture medium and supplements
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Assay Buffer (e.g., D-HBSS)
Test inhibitor and control inhibitor (dissolved in DMSO)
Fluorogenic ENPP1/ENPP3 substrate (e.g., TG-mAMP)

96-well black, clear-bottom tissue culture plates

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

Inhibitor Treatment: Remove the culture medium and wash the cells with assay buffer. Add
assay buffer containing various concentrations of the test inhibitor or DMSO (vehicle control).

Pre-incubation: Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
Reaction Initiation: Add the fluorogenic substrate to all wells.

Data Acquisition: Immediately begin monitoring the fluorescence intensity over time using a
plate reader (e.g., excitation/emission at 485/520 nm) at 37°C.

Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Determine
the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). c.
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle
control. d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration
and fit the data to determine the IC50 value.

ENPP1's Role in the cGAS-STING Signaling Pathway

ENPPL1 is a key negative regulator of the cGAS-STING pathway. Understanding this pathway is

crucial for contextualizing the mechanism of action of ENPP1 inhibitors.

Pathway Description:

DNA Sensing: The presence of cytosolic double-stranded DNA (dsDNA), often from cancer
cells, is detected by the enzyme cyclic GMP-AMP synthase (cGAS).
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cGAMP Synthesis: Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-
cyclic GMP-AMP (cGAMP) from ATP and GTP.

STING Activation: cGAMP binds to and activates the STING protein, which is located on the
endoplasmic reticulum.

Downstream Signaling: Activated STING translocates and activates TBK1, which in turn
phosphorylates the transcription factor IRF3.

Immune Response: Phosphorylated IRF3 dimerizes and enters the nucleus, where it drives
the transcription of type | interferons (e.g., IFN-f) and other pro-inflammatory cytokines.
These cytokines are crucial for recruiting and activating immune cells, such as dendritic cells
and T cells, to mount an anti-tumor response.

ENPP1 Inhibition: ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP,
thereby terminating the STING signal. By inhibiting ENPP1, compounds like NCI-14465
prevent the degradation of cGAMP, leading to sustained STING activation and an enhanced
anti-tumor immune response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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